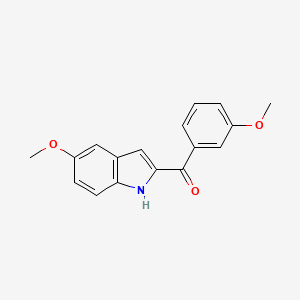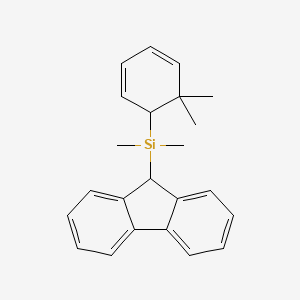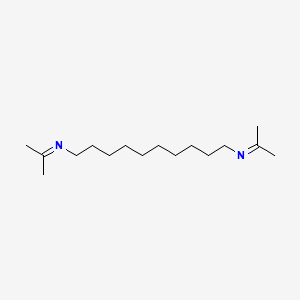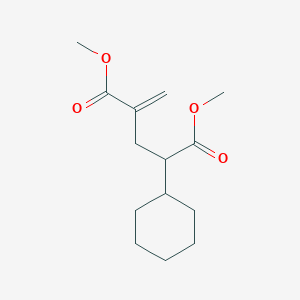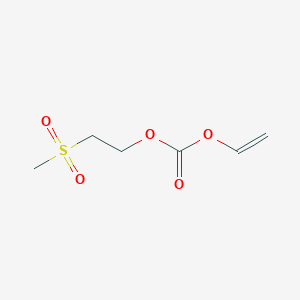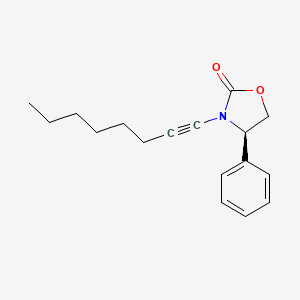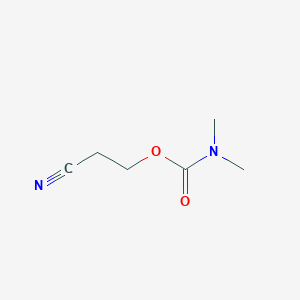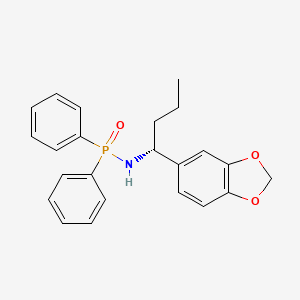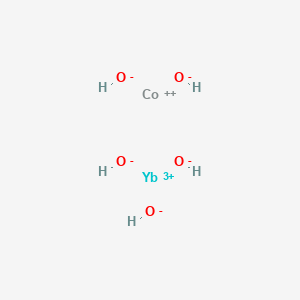
N-(4-methylbenzyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group substituted with a methyl group at the para position and an acetamide group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-phenylacetamide can be achieved through several methods. One common approach involves the reaction of 4-methylbenzylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may involve crystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methylbenzyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzyl and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzyl or phenyl rings.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to drug candidates.
Industry: It can be utilized in the development of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(4-methylbenzyl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes essential for bacterial survival. The exact pathways and targets depend on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methylbenzyl)benzamide: Similar structure but lacks the phenylacetamide group.
N-(4-methylbenzyl)-2-chloroacetamide: Contains a chloroacetamide group instead of a phenylacetamide group.
N-(4-methylbenzyl)-2-cyanoacetamide: Features a cyanoacetamide group.
Uniqueness
N-(4-methylbenzyl)-2-phenylacetamide is unique due to the presence of both a benzyl group and a phenylacetamide group, which can impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
349126-18-7 |
|---|---|
Molekularformel |
C16H17NO |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
N-[(4-methylphenyl)methyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H17NO/c1-13-7-9-15(10-8-13)12-17-16(18)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChI-Schlüssel |
OGIAKMOTGFCFQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


